molecular formula C20H18N4O3S2 B2428357 Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate CAS No. 1226438-10-3

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate

Cat. No. B2428357
M. Wt: 426.51
InChI Key: GRYVQYTVJHVIBE-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate” are not available, it’s worth noting that thiazole derivatives have been used in various chemical reactions. For example, they have been used as biological probes in living systems as well as drugs in medicine .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The compound Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is related to a family of imidazo[2,1-b]thiazole derivatives. A study by Vekariya et al. (2017) explored the microwave-assisted green synthesis of these derivatives, employing ethyl 2-amino-4-methylthiazole-5-carboxylate and other compounds as precursors. The synthesized derivatives were tested for their antimicrobial and antimalarial activities, revealing good to excellent antibacterial properties and notable antimalarial efficacy in certain analogs. This research underscores the potential of such compounds in developing new antimicrobial and antimalarial agents, highlighting the significance of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate in scientific research applications beyond its basic chemical interest (Vekariya et al., 2017).

Fluorescent Probes for Mercury Ion Detection

Shao et al. (2011) conducted research on the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles. Among the synthesized imidazo[1,2-a]pyridine derivatives, a specific compound demonstrated efficiency as a fluorescent probe for detecting mercury ions in both acetonitrile and buffered aqueous solutions. This work illustrates the utility of Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate related compounds in environmental monitoring and analytical chemistry, providing a novel approach to mercury ion detection (Shao et al., 2011).

Corrosion Inhibition Studies

In the study of corrosion inhibition, Dohare et al. (2017) introduced ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) and its derivatives as novel inhibitors for mild steel in acid media. These compounds, including ones structurally related to Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate, showcased high efficiency in corrosion protection, with EPP-1 achieving a 98.8% efficiency at certain concentrations. This research signifies the compound's potential in industrial applications, particularly in the field of corrosion science (Dohare et al., 2017).

Future Directions

The synthesis and study of thiazole derivatives, including “Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate”, are of great interest due to their pharmaceutical activities and therapeutic potential . Future research could focus on exploring their biological activities, optimizing their synthesis, and investigating their mechanism of action.

properties

IUPAC Name

ethyl 2-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-3-27-18(26)16-11-28-19(21-16)23-17(25)8-14-10-29-20-22-15(9-24(14)20)13-6-4-12(2)5-7-13/h4-7,9-11H,3,8H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYVQYTVJHVIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate

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